molecular formula C17H24N4O5S B2428957 1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione CAS No. 2034295-56-0

1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione

Cat. No.: B2428957
CAS No.: 2034295-56-0
M. Wt: 396.46
InChI Key: RNVSSJZXPUKRSO-UHFFFAOYSA-N
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Description

1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione is a synthetic compound that has piqued the interest of researchers in various scientific fields. Its complex structure allows for versatile applications, particularly in chemistry and pharmacology, where it serves as a significant tool for understanding different biochemical pathways and mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione involves a multi-step process, combining various organic synthesis techniques. Key steps typically include:

  • Step 1: Formation of the 4,6-Dimethylpyrimidin-2-yl intermediate.

  • Step 2: Coupling of this intermediate with a pyrrolidinyl moiety.

  • Step 3: Sulfonylation and subsequent attachment of the piperidine-2,6-dione scaffold.

Industrial Production Methods:

In an industrial setting, these synthetic processes are optimized for scale, often involving:

  • High-efficiency coupling reactions: to minimize the use of expensive reagents.

  • Robust purification methods: like chromatography or crystallization to ensure high-purity product.

Chemical Reactions Analysis

Types of Reactions:

1-(2-((3-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)sulfonyl)ethyl)piperidine-2,6-dione undergoes various chemical reactions, including:

  • Oxidation: Typically facilitated by oxidizing agents like permanganates or peroxides.

  • Reduction: Can be reduced using agents like sodium borohydride.

  • Substitution: Undergoes nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate in an acidic medium.

  • Reduction: Lithium aluminium hydride in a dry ether solution.

  • Substitution: Halogenating agents for electrophilic substitution.

Major Products:

The products formed from these reactions vary but often include:

  • Oxidized derivatives: with increased functionality.

  • Reduced compounds: with potential altered biological activities.

  • Substituted analogs: with diversified structural attributes.

Scientific Research Applications

This compound plays a critical role in scientific research, including:

  • Chemistry: Used to study reaction mechanisms and develop novel synthetic pathways.

  • Biology: Applied in biochemical assays to explore enzyme activities and metabolic pathways.

  • Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

  • Industry: Employed in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

  • 2-((4,6-Dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl derivatives

  • Sulfonyl piperidine compounds

  • Pyrrolidine-based analogs

Properties

IUPAC Name

1-[2-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]sulfonylethyl]piperidine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O5S/c1-12-10-13(2)19-17(18-12)26-14-6-7-20(11-14)27(24,25)9-8-21-15(22)4-3-5-16(21)23/h10,14H,3-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNVSSJZXPUKRSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CCN3C(=O)CCCC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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